N-Benzyl-2-propen-1-amine hydrochloride
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Overview
Description
N-Benzyl-2-propen-1-amine hydrochloride: is an organic compound with the empirical formula C10H14ClN and a molecular weight of 183.68 g/mol . It is a white solid that is soluble in alcohols and organic solvents but insoluble in water . This compound is used as an intermediate in organic synthesis and has various applications in chemical research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-propen-1-amine hydrochloride typically involves the reaction of benzylamine with propenyl halides under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by adding hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional purification steps such as recrystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-2-propen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Benzaldehyde or benzyl ketone.
Reduction: N-Benzylpropylamine.
Substitution: Various substituted benzylamines depending on the reagents used.
Scientific Research Applications
Chemistry: N-Benzyl-2-propen-1-amine hydrochloride is used as a building block in organic synthesis. It is involved in the preparation of various aromatic compounds, oximes, and hydrazine derivatives .
Biology and Medicine: In biological research, this compound is used to study the effects of amines on biological systems. It can also be used in the synthesis of pharmaceutical intermediates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of N-Benzyl-2-propen-1-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .
Comparison with Similar Compounds
- N-Benzyl-N-(2-chloroethyl)propan-2-amine hydrochloride
- N-Benzyl-2-methylpropan-1-amine hydrochloride
- 2-(1-Naphthyl)propan-2-amine hydrochloride
- (2-Methyl-1-benzofuran-7-yl)amine hydrochloride
Comparison: N-Benzyl-2-propen-1-amine hydrochloride is unique due to its propenyl group, which imparts specific reactivity and chemical properties. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of aromatic compounds and derivatives .
Properties
IUPAC Name |
N-benzylprop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-8-11-9-10-6-4-3-5-7-10;/h2-7,11H,1,8-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDLNGVMJGSNIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496759 |
Source
|
Record name | N-Benzylprop-2-en-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23530-82-7 |
Source
|
Record name | N-Benzylprop-2-en-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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